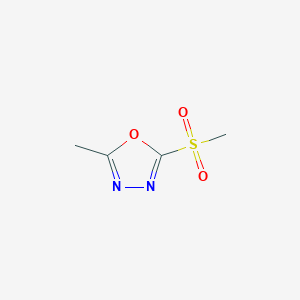

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a methyl group and a methylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methylsulfonyl group activates the oxadiazole ring toward nucleophilic attack, particularly at the C-2 position. Key reactions include:

Table 1: Nucleophilic substitution reactions

-

Alkylation with methyl iodide occurs selectively at the sulfur atom of the sulfonyl group, forming 12 (confirmed via IR and 1H-NMR) .

-

Substitution with hydrazine yields amino-oxadiazoles, which are precursors for bioactive derivatives .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Table 2: Cyclization reactions

-

Cyclocondensation with phenyl hydrazine generates pyrazole-oxadiazole hybrids with antifungal EC50 values as low as 5.21 µg/mL against Botrytis cinerea .

-

Reaction with carbon disulfide introduces thione functionality, confirmed by 13C-NMR peaks at δ = 186.11 ppm (C=S) .

Oxidation and Functional Group Interconversion

The methylsulfonyl group itself is resistant to oxidation, but adjacent positions undergo transformations:

Table 3: Oxidation reactions

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0–5°C, 2 h | Nitro-oxadiazole derivatives | Enhanced antifungal activity | |

| H2/Pd-C | EtOH, RT, 12 h | Amino-oxadiazole derivatives | Bioactive intermediates |

-

Nitration at the phenyl ring (in analogues) improves antifungal potency, with EC50 values reduced by 40% compared to non-nitrated derivatives .

-

Catalytic hydrogenation reduces nitro groups to amines, enabling further functionalization .

Ring-Opening and Degradation

Under harsh acidic or basic conditions, the oxadiazole ring undergoes cleavage:

Table 4: Ring-opening reactions

Aplicaciones Científicas De Investigación

Antifungal Activity

Research has demonstrated that derivatives of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole exhibit significant antifungal properties. A study synthesized several sulfone compounds containing oxadiazole moieties, which were tested against various plant pathogenic fungi. Notably, compounds showed EC50 values superior to the commercial fungicide hymexazol, indicating potential as agrochemicals.

| Compound | Target Fungus | EC50 (µg/mL) |

|---|---|---|

| 5d | Botrytis cinerea | 5.21 |

| 5e | Botrytis cinerea | 8.25 |

| 5f | Botrytis cinerea | 8.03 |

| 5i | Botrytis cinerea | 21.00 |

These findings suggest that the oxadiazole derivatives can serve as lead compounds for developing effective antifungal agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on glioblastoma cell lines revealed that certain oxadiazole derivatives induced significant apoptosis in cancer cells. Compounds were shown to damage DNA and exhibit cytotoxicity against cancer cells.

| Compound | Cell Line | Effect |

|---|---|---|

| 5b | LN229 | Significant apoptosis |

| 5d | LN229 | Significant apoptosis |

| 5m | LN229 | Significant apoptosis |

In vivo studies using genetically modified Drosophila melanogaster models indicated that specific derivatives lowered glucose levels significantly, showcasing anti-diabetic activity .

Agricultural Applications

The antifungal efficacy of this compound derivatives highlights their potential use in agriculture as biopesticides. The ability to inhibit fungal growth effectively positions these compounds as alternatives to conventional fungicides.

Summary of Research Findings

The following table summarizes the key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include key proteins or nucleic acids that play a role in disease progression or cellular function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole include other oxadiazole derivatives, such as:

- 2-Methyl-5-(methylthio)-1,3,4-oxadiazole

- 2-Methyl-5-(methylamino)-1,3,4-oxadiazole

- 2-Methyl-5-(methylsulfonyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities. Its unique structure, characterized by a five-membered ring containing nitrogen and oxygen atoms along with a methylsulfonyl substituent, enhances its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and case studies.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions. One notable method involves cyclization reactions that yield complex heterocycles. This compound has been utilized in the development of pyrrole-based drug candidates, indicating its importance in medicinal chemistry.

Biological Activities

This compound exhibits a variety of biological activities:

Anti-inflammatory Activity

Research has indicated that derivatives of oxadiazoles, including this compound, possess significant anti-inflammatory properties. For instance:

- A study demonstrated that structurally similar compounds showed potent anti-inflammatory effects in rat models of arthritis.

- The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs.

Antitubercular Activity

Several studies have highlighted the antitubercular potential of oxadiazoles:

- Compounds derived from this compound exhibited promising activity against Mycobacterium tuberculosis, with some derivatives showing efficacy comparable to standard treatments like Isoniazid .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented:

- Studies reported that derivatives of this compound demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations lower than traditional antibiotics .

Antitumor Activity

Recent investigations into the antitumor properties of oxadiazoles have shown:

- Certain derivatives displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. For example:

- Modifications to the methylsulfonyl group or the introduction of different aryl substituents can significantly alter the pharmacological profile and enhance potency against specific biological targets .

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

Propiedades

IUPAC Name |

2-methyl-5-methylsulfonyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c1-3-5-6-4(9-3)10(2,7)8/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEKPTRCZDOESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.